CID 78060824

Description

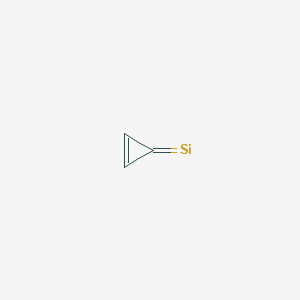

CID 78060824 (PubChem Compound Identifier 78060824) is a chemically characterized compound studied for its structural and functional properties. The compound was isolated from a vacuum-distilled fraction of CIEO (a chemical mixture, possibly an essential oil), as shown in Figure 1C, where its relative abundance was quantified . Analytical techniques such as GC-MS and mass spectrometry (Figure 1D) were employed to confirm its molecular weight and fragmentation patterns, critical for structural elucidation .

Properties

Molecular Formula |

C3H2Si |

|---|---|

Molecular Weight |

66.13 g/mol |

InChI |

InChI=1S/C3H2Si/c4-3-1-2-3/h1-2H |

InChI Key |

BKRXTQMZFVOLJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC1=[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060824 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through controlled reactions. For instance, one common method might involve the use of a precursor compound that undergoes a series of transformations, such as halogenation, nucleophilic substitution, and cyclization, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 78060824 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

CID 78060824 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules, aiding in the development of new materials and compounds.

Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and pathways. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical interactions.

Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism by which CID 78060824 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s binding to these targets can modulate their activity, leading to various physiological effects. The pathways involved in these interactions are often complex and can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Chemical Inducers of Dimerization (CIDs)

This compound may share functional similarities with cell-permeant CIDs like photocleavable rapamycin derivatives (e.g., pRap), which are used for protein localization. However, this compound’s structure (Figure 1B) lacks the macrolide backbone of rapamycin, suggesting divergent mechanisms .

Ginsenosides and Pseudoginsenosides

highlights the use of collision-induced dissociation (CID) in mass spectrometry to differentiate ginsenoside Rf and pseudoginsenoside F11, structural isomers with identical molecular weights but distinct fragmentation patterns.

Table 1: Comparative Analysis of this compound and Key Analogues

*Estimated based on mass spectrum in Figure 1D .

Key Research Findings

Isolation and Quantification: this compound was isolated via vacuum distillation (Figure 1C), with its concentration varying across fractions, suggesting volatility differences compared to bulkier analogues like ginsenosides .

Fragmentation Patterns: Its mass spectrum (Figure 1D) reveals unique cleavage pathways under CID conditions, akin to the isomer differentiation strategy for ginsenosides .

Potential Applications: Unlike cell-impermeant CIDs (e.g., biotinylated rapamycin), this compound’s smaller size and ester groups may enhance membrane permeability, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.